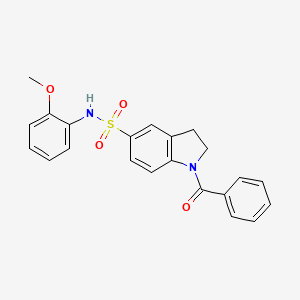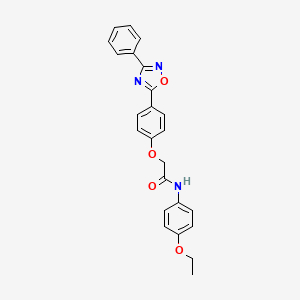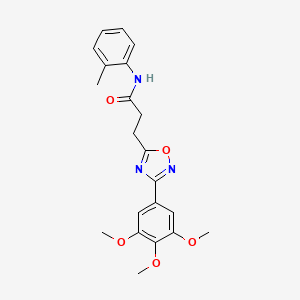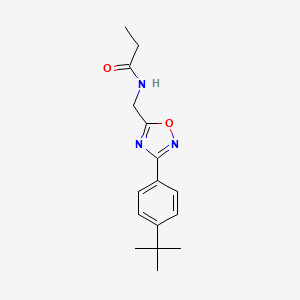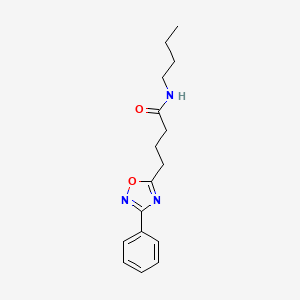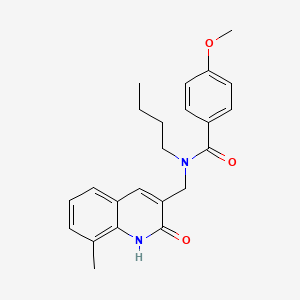
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide (BMHMQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMHMQ is a quinoline derivative that exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties.
作用机制
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by targeting the cell cycle and disrupting DNA replication. The antibacterial and antifungal properties of this compound are thought to be due to its ability to disrupt bacterial and fungal cell membranes. The antiviral activity of this compound is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been found to reduce the levels of cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for scientific research. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of this compound as a potential cancer therapy. Studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of interest is the use of this compound as an antibacterial and antifungal agent. This compound has been shown to exhibit activity against several bacterial and fungal strains, and further research is needed to determine its potential as a therapeutic agent. Finally, there is potential for the development of this compound as an antiviral agent. Studies have shown that this compound exhibits activity against several viruses, including HIV-1 and herpes simplex virus, and further research is needed to determine its efficacy in vivo.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The compound has been extensively studied for its potential therapeutic applications, and further research is needed to determine its efficacy in vivo. The synthesis method of this compound has been optimized to improve the yield and purity of the compound. This compound has several advantages for lab experiments, but there are also limitations to using the compound. Finally, there are several future directions for research on this compound, including the development of the compound as a potential cancer therapy, antibacterial and antifungal agent, and antiviral agent.
合成方法
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with butylamine, followed by the reaction of the resulting product with 2-hydroxy-8-methylquinoline. The final product is obtained by the addition of formaldehyde and hydrogen chloride to the reaction mixture. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus.
属性
IUPAC Name |
N-butyl-4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-13-25(23(27)17-9-11-20(28-3)12-10-17)15-19-14-18-8-6-7-16(2)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNKZCAZIJJSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)





